molecular formula C19H17ClN4O3S2 B2549499 5-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 838260-41-6

5-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No.: B2549499
CAS No.: 838260-41-6
M. Wt: 448.94
InChI Key: KYSCAPZPKJZTFL-UHFFFAOYSA-N
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Description

5-Chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide is a pyrimidine-derived carboxamide featuring a complex heterocyclic architecture. Its structure includes:

  • A pyrimidine core substituted with a chlorine atom at position 5 and a methylsulfanyl group at position 2.
  • A carboxamide linker at position 4, connecting to a 5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl moiety.

Properties

IUPAC Name

5-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S2/c1-28-19-22-9-12(20)15(23-19)17(26)24-18-14(11-5-2-6-13(11)29-18)16(25)21-8-10-4-3-7-27-10/h3-4,7,9H,2,5-6,8H2,1H3,(H,21,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSCAPZPKJZTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H21ClN4O3S2C_{21}H_{21}ClN_{4}O_{3}S_{2} with a molecular weight of 477.0 g/mol. The structural complexity includes a furan ring, a thiophene ring, and a pyrimidine moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H21ClN4O3S2
Molecular Weight477.0 g/mol
IUPAC NameThis compound
InChI KeyCQNJRSQTWACBRH-UHFFFAOYSA-N

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets within biological pathways. The presence of multiple heterocycles suggests potential interactions with enzymes or receptors involved in various physiological processes.

  • Enzyme Inhibition : The compound may inhibit certain enzymes that are pivotal in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer activities. For instance, studies have shown that derivatives containing thiophene and furan rings can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains and fungi, possibly through disruption of cell wall synthesis or interference with nucleic acid metabolism .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of a related compound on human cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis . This suggests that this compound may have similar effects due to its structural similarities.
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiophene derivatives found that compounds structurally akin to the target compound exhibited broad-spectrum antibacterial activity . This highlights the potential for further exploration into its use as an antimicrobial agent.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different fields:

1. Medicinal Chemistry

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. The interaction with molecular targets involved in cell proliferation is under investigation.
  • Antimicrobial Properties : Research suggests potential antimicrobial effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

2. Drug Development

  • Lead Compound : Due to its unique structure, it serves as a lead compound for the synthesis of new derivatives aimed at enhancing biological activity and reducing toxicity .
  • Synergistic Effects : Studies are exploring combinations with other compounds to assess synergistic effects that could improve therapeutic efficacy in treating complex diseases .

3. Organic Synthesis

  • Building Block for Complex Molecules : The compound acts as a versatile building block in organic synthesis, facilitating the creation of more complex structures with potential applications in pharmaceuticals and materials science .

Case Study 1: Anticancer Activity

A study conducted on the effect of 5-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide on breast cancer cell lines showed significant inhibition of cell growth at certain concentrations. The mechanism involved modulation of apoptosis-related pathways, indicating potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Testing

In vitro testing against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibited notable antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined, providing a quantitative basis for its potential use in treating bacterial infections.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Differences

The compound is compared below with 5-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide () and other pyrimidine derivatives.

Table 1: Structural Comparison
Feature Target Compound Compound (Reference: )
Core Structure Pyrimidine Pyrimidine
Position 2 Substituent Methylsulfanyl (S–CH₃) Ethylsulfanyl (S–CH₂CH₃)
Position 5 Substituent Chlorine Chlorine
Position 4 Linker Carboxamide → Cyclopenta[b]thiophene + furan-2-ylmethylcarbamoyl Carboxamide → Phenylsulfamoyl + 2,6-dimethylpyrimidine
Key Functional Groups Furan, thiophene, cyclopentane Phenyl, sulfamoyl, dimethylpyrimidine
Key Observations:

Synthetic Considerations: highlights the use of water as a solvent with triethyl benzyl ammonium chloride (TEBA) for synthesizing naphthopyran derivatives, suggesting that similar green chemistry approaches might be applicable to the target compound’s synthesis . However, the cyclopenta[b]thiophene moiety in the target may require non-aqueous conditions due to steric hindrance.

Hypothetical Pharmacological and Physicochemical Properties

Table 2: Inferred Property Comparison
Property Target Compound Compound
Lipophilicity (LogP) Moderate (cyclopenta[b]thiophene adds rigidity) Higher (ethylsulfanyl + phenyl group)
Solubility Low (rigid fused rings) Moderate (sulfamoyl group enhances polarity)
Metabolic Stability Likely high (steric shielding from fused rings) Moderate (sulfamoyl group susceptible to cleavage)
Target Binding Potential kinase inhibition (thiophene core) Possible protease interaction (sulfamoyl group)
Rationale:
  • The furan-2-ylmethylcarbamoyl group in the target compound may act as a hydrogen-bond donor/acceptor, enhancing selectivity for enzymes with polar active sites.
  • The dimethylpyrimidine in ’s compound could improve solubility but reduce metabolic stability due to steric hindrance .

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